4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
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Overview
Description
4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)propylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide include:
4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide: This compound has a similar structure but with a chloro group instead of an ethoxy group, which may result in different chemical and biological properties.
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound lacks the benzenesulfonamide moiety, which may affect its reactivity and applications.
Properties
IUPAC Name |
4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-13-6-8-14(9-7-13)22(19,20)16-10-4-12-17-11-3-5-15(17)18/h6-9,16H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABDXHLRAVSWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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